2-(1,3-benzothiazol-2-ylamino)-7,7-dimethyl-4-(3-methylphenyl)-4,6,7,8-tetrahydroquinazolin-5(1H)-one
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Overview
Description
2-(1,3-Benzothiazol-2-ylamino)-7,7-dimethyl-4-(3-methylphenyl)-4,6,7,8-tetrahydroquinazolin-5(1H)-one is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a benzothiazole moiety linked to a tetrahydroquinazolinone structure
Preparation Methods
The synthesis of 2-(1,3-benzothiazol-2-ylamino)-7,7-dimethyl-4-(3-methylphenyl)-4,6,7,8-tetrahydroquinazolin-5(1H)-one involves multiple steps. One common synthetic route starts with the preparation of the benzothiazole derivative, which is then reacted with appropriate amines and other reagents to form the final product. The reaction conditions typically involve the use of solvents like ethanol or pyridine and catalysts such as sodium ethoxide .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles .
Scientific Research Applications
2-(1,3-Benzothiazol-2-ylamino)-7,7-dimethyl-4-(3-methylphenyl)-4,6,7,8-tetrahydroquinazolin-5(1H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound is explored for its use in the development of new materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the biochemical pathways they regulate. This inhibition can lead to the suppression of cancer cell growth or other therapeutic effects .
Comparison with Similar Compounds
Compared to other similar compounds, 2-(1,3-benzothiazol-2-ylamino)-7,7-dimethyl-4-(3-methylphenyl)-4,6,7,8-tetrahydroquinazolin-5(1H)-one is unique due to its specific structural features and the presence of both benzothiazole and tetrahydroquinazolinone moieties. Similar compounds include:
Benzothiazole derivatives: These compounds share the benzothiazole moiety but differ in other structural aspects.
Quinazolinone derivatives: These compounds have the quinazolinone structure but lack the benzothiazole moiety.
This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C24H24N4OS |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylamino)-7,7-dimethyl-4-(3-methylphenyl)-1,4,6,8-tetrahydroquinazolin-5-one |
InChI |
InChI=1S/C24H24N4OS/c1-14-7-6-8-15(11-14)21-20-17(12-24(2,3)13-18(20)29)25-22(27-21)28-23-26-16-9-4-5-10-19(16)30-23/h4-11,21H,12-13H2,1-3H3,(H2,25,26,27,28) |
InChI Key |
UPCCRSRCZLSWML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2C3=C(CC(CC3=O)(C)C)NC(=N2)NC4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
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